molecular formula C5H10O3 B2527265 TRANS-4-METHOXYTETRAHYDROFURAN-3-OL CAS No. 876026-49-2

TRANS-4-METHOXYTETRAHYDROFURAN-3-OL

Cat. No.: B2527265
CAS No.: 876026-49-2
M. Wt: 118.132
InChI Key: LVCNGHBRNGEKCO-RFZPGFLSSA-N
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Description

TRANS-4-METHOXYTETRAHYDROFURAN-3-OL is a chemical compound with the molecular formula C5H10O3. It is a colorless to yellow liquid that is primarily used in various chemical synthesis processes . The compound is known for its unique structure, which includes a tetrahydrofuran ring with a methoxy group at the 4-position and a hydroxyl group at the 3-position.

Scientific Research Applications

TRANS-4-METHOXYTETRAHYDROFURAN-3-OL has several applications in scientific research:

Safety and Hazards

The safety information for “(3R,4R)-4-methoxyoxolan-3-ol” includes several hazard statements: H227, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These codes provide guidance on how to handle the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-4-METHOXYTETRAHYDROFURAN-3-OL typically involves the reaction of tetrahydrofuran derivatives with methanol under specific conditions. One common method includes the use of acid or base catalysts to facilitate the reaction. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

TRANS-4-METHOXYTETRAHYDROFURAN-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Mechanism of Action

The mechanism of action of TRANS-4-METHOXYTETRAHYDROFURAN-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play crucial roles in its reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical processes that contribute to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to TRANS-4-METHOXYTETRAHYDROFURAN-3-OL include:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their positions on the tetrahydrofuran ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical synthesis and research applications .

Properties

IUPAC Name

(3R,4R)-4-methoxyoxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-7-5-3-8-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCNGHBRNGEKCO-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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